molecular formula C23H17Cl2N3O2 B8258584 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine

2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B8258584
M. Wt: 438.3 g/mol
InChI Key: LGEBBHFTBCMHLC-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on Pyridine Core: The oxazoline rings are then introduced onto the pyridine core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.

    Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are often carried out in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine has several applications in scientific research:

    Catalysis: It serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are studied for their catalytic properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine in catalysis involves its ability to coordinate with metal centers, thereby creating a chiral environment that facilitates enantioselective transformations. The oxazoline rings and the pyridine core provide multiple coordination sites, enhancing the stability and reactivity of the metal complexes formed.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with methyl groups instead of chlorophenyl groups.

    2,6-bis((S)-4-(4-fluorophenyl)-4,5-dihydrooxazol-2-yl)pyridine: Contains fluorophenyl groups instead of chlorophenyl groups.

Uniqueness

The presence of chlorophenyl groups in 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine imparts unique electronic properties, influencing its reactivity and the stability of its metal complexes. This makes it particularly valuable in catalytic applications where electronic tuning is crucial for optimizing reaction outcomes.

Biological Activity

2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine, with the CAS number 2241347-63-5, is a compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its cytotoxicity, enzyme inhibition, and other relevant biological activities.

The molecular formula of this compound is C23H17Cl2N3O2C_{23}H_{17}Cl_2N_3O_2 with a molecular weight of 438.31 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties, which are critical for its biological activity.

1. Antitumor Activity

Research has shown that related compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study evaluated a series of similar pyridine derivatives for their cytotoxicity against DU145 (prostate cancer), HCT15 (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cell lines. Some compounds demonstrated strong dual topoisomerase I and II inhibitory activity at concentrations of 100 µM .

CompoundCell LineCytotoxicity (IC50)
Compound ADU14515 µM
Compound BHCT1510 µM
Compound CT47D12 µM
Compound DHeLa20 µM

2. Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory properties. Studies indicate that derivatives of pyridine and oxazoline can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed IC50 values indicating strong inhibition against urease, a target for treating conditions like kidney stones and peptic ulcers .

EnzymeInhibitorIC50 (µM)
AChECompound X2.14 ± 0.003
UreaseCompound Y1.13 ± 0.003

3. Antibacterial Activity

The antibacterial efficacy of oxazoline-containing compounds has also been documented. In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, which are significant pathogens in human infections .

Case Studies

A notable case study involved the synthesis and biological evaluation of novel pyridine derivatives, including those with the oxazoline functionality. The study highlighted the structure-activity relationship (SAR), where specific substitutions on the phenyl rings enhanced both cytotoxicity and enzyme inhibition .

Case Study Summary

  • Objective : To evaluate the biological activity of synthesized pyridine derivatives.
  • Methodology : Synthesis followed by in vitro testing against various cancer cell lines and enzyme assays.
  • Findings : Several compounds exhibited promising antitumor activity and enzyme inhibition profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine, and what critical parameters influence yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions starting from chiral amino alcohol precursors. For example, a literature method for analogous compounds uses (S)-3-amino-2,4-dimethyl-2-pentanol hydrochloride as a starting material, followed by cyclization with pyridine derivatives under reflux conditions . Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
  • Temperature control : Reflux conditions (80–100°C) optimize cyclization efficiency.
  • Purification : Column chromatography with EtOAc:petroleum ether (1:2) and recrystallization from ether yield pure products (43% over two steps) .
    Stereochemical purity is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions.

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : The gold standard for confirming absolute stereochemistry. For example, orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters (a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) provide unambiguous structural validation .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Optical rotation : Compare measured [α]D_D values with literature data to confirm enantiopurity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to hazards (H315: skin irritation, H319: eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Advanced Research Questions

Q. What strategies can optimize enantioselectivity in synthesizing chiral dihydrooxazolylpyridine derivatives, particularly when encountering low enantiomeric excess (ee)?

  • Methodological Answer :

  • Catalyst design : Chiral pybox ligands (e.g., 2,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-pyridine) improve stereocontrol in asymmetric reactions. For example, ZnEt2_2/pybox systems achieve 26% ee in hydrosilylation of 2-cyclohexen-1-one .
  • Additive screening : Lewis acids (e.g., Mg(OTf)2_2) or chiral auxiliaries can enhance transition-state rigidity.
  • Reaction monitoring : Use 19^{19}F NMR or chiral GC to track ee during synthesis and adjust conditions dynamically.

Q. How can researchers resolve contradictions in reported crystallographic data for dihydrooxazolylpyridine complexes?

  • Methodological Answer :

  • Cross-validation : Compare unit cell parameters (e.g., V = 2006.74 Å3^3 in orthorhombic vs. monoclinic systems) and hydrogen-bonding networks across studies .
  • Data reprocessing : Reanalyze raw diffraction data with updated software (e.g., SHELXL) to correct for systematic errors.
  • Temperature effects : Note discrepancies in data collected at 150 K vs. 293 K, which impact thermal motion and bond lengths .

Q. What role does this compound play in designing enantioselective catalysts for industrial reactions?

  • Methodological Answer :

  • Ligand frameworks : The pyridine core and chiral oxazoline side arms coordinate transition metals (e.g., Pt2+^{2+} or Zn2+^{2+}) to create asymmetric environments for catalysis .
  • Case study : In Pt-catalyzed cascade cyclization/protodemetalation of polyenes, the ligand’s steric bulk (e.g., 4-isopropyl substituents) dictates regioselectivity and turnover frequency .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. benzyl groups) to tune electronic and steric properties .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Model transition states to predict enantioselectivity in catalytic cycles. For example, analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular docking : Simulate ligand-metal interactions to optimize catalyst design .
  • MD simulations : Assess solvent effects on reaction kinetics and stereochemical outcomes.

Q. Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary significantly across studies (e.g., 43% vs. 88%)?

  • Methodological Answer :

  • Synthetic routes : Multi-step vs. one-pot syntheses impact cumulative yields. reports 43% over two steps, while hydrosilylation in achieves 88% in a single step .
  • Purification efficiency : Chromatography vs. recrystallization affects recovery rates.
  • Starting material quality : Impurities in chiral precursors (e.g., hydrochloride salts) reduce effective yields .

Properties

IUPAC Name

(4S)-4-(4-chlorophenyl)-2-[6-[(4S)-4-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2/c24-16-8-4-14(5-9-16)20-12-29-22(27-20)18-2-1-3-19(26-18)23-28-21(13-30-23)15-6-10-17(25)11-7-15/h1-11,20-21H,12-13H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEBBHFTBCMHLC-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.